molecular formula C8H11NO2 B13755694 2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one CAS No. 49805-33-6

2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one

Cat. No.: B13755694
CAS No.: 49805-33-6
M. Wt: 153.18 g/mol
InChI Key: FKERKUDDIVTGKM-UHFFFAOYSA-N
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Description

2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one is a bicyclic compound that features a nitrogen atom within its structure. This compound is known for its unique chemical properties and has been studied for various applications in chemistry, biology, and medicine. Its structure consists of a seven-membered ring with an acetyl group attached to the nitrogen atom, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another method involves the reaction of ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with various electrophilic reagents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the palladium-catalyzed reactions and the use of electrophilic reagents suggest that these methods could be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MCPBA is commonly used for epoxidation reactions.

    Substitution: Various electrophilic reagents can be used, including halogens and other electrophiles.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a valuable intermediate in organic synthesis. Its effects are mediated through its ability to form stable intermediates and products in these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one is unique due to its acetyl group attached to the nitrogen atom, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable intermediate in various synthetic applications.

Biological Activity

2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one, a bicyclic compound featuring a nitrogen atom within its structure, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is a derivative of 2-azabicyclo[2.2.1]heptan-3-one, which is known for its unique reactivity and ability to serve as a scaffold in drug development.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Pharmacological Properties:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Compounds based on the azabicyclo framework have been shown to inhibit DPP-4, an enzyme involved in glucose metabolism, making them potential candidates for treating type 2 diabetes. For instance, derivatives of the compound have demonstrated IC50 values in the nanomolar range, indicating strong inhibitory activity against DPP-4 .
  • Anticancer Activity: Recent studies suggest that certain derivatives exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

2. Structure-Activity Relationship (SAR):

  • The structural modifications of the azabicyclo framework significantly influence biological activity. For example, the introduction of different substituents at specific positions on the bicyclic system can enhance or diminish pharmacological effects .

Case Study 1: DPP-4 Inhibition

A study synthesized a series of azabicyclo derivatives and evaluated their DPP-4 inhibitory activity using molecular docking and enzymatic assays. The most potent compound demonstrated an IC50 value of 16.8 nM, outperforming existing DPP-4 inhibitors like sitagliptin .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of azabicyclo derivatives against B16 melanoma cells. The results indicated that specific modifications led to significant growth inhibition at concentrations as low as 10 µM without affecting non-tumorigenic cells . This selectivity suggests a promising therapeutic window for further development.

Data Table: Biological Activities of this compound Derivatives

CompoundActivity TypeIC50 Value (nM)Reference
12aDPP-4 Inhibition16.8 ± 2.2
5-Chloro derivativeAnticancer (B16 cells)<10
Non-substitutedBaselineN/A

The mechanisms by which this compound exerts its biological effects include:

1. Enzyme Inhibition: The compound acts as a competitive inhibitor for DPP-4 by mimicking substrate interactions within the enzyme's active site .

2. Induction of Apoptosis: In cancer cells, certain derivatives have been shown to activate apoptotic pathways, leading to cell death through mitochondrial dysfunction and activation of caspases .

Properties

CAS No.

49805-33-6

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-acetyl-2-azabicyclo[2.2.1]heptan-3-one

InChI

InChI=1S/C8H11NO2/c1-5(10)9-7-3-2-6(4-7)8(9)11/h6-7H,2-4H2,1H3

InChI Key

FKERKUDDIVTGKM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2CCC(C2)C1=O

Origin of Product

United States

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